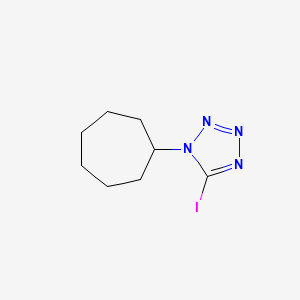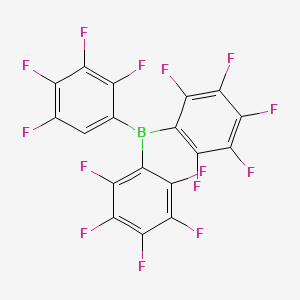
Bis(pentafluorophenyl)(2,3,4,5-tetrafluorophenyl)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(pentafluorophenyl)(2,3,4,5-tetrafluorophenyl)borane is a highly fluorinated organoborane compound known for its remarkable Lewis acidity and stability. This compound has gained significant attention in the field of chemistry due to its unique properties and versatile applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(pentafluorophenyl)(2,3,4,5-tetrafluorophenyl)borane typically involves the reaction of pentafluorophenylborane with 2,3,4,5-tetrafluorophenylborane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The use of solvents such as tetrahydrofuran (THF) and the addition of catalysts like n-butyllithium can enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product’s quality. The reaction conditions are optimized to achieve maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bis(pentafluorophenyl)(2,3,4,5-tetrafluorophenyl)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a variety of functionalized boranes .
Scientific Research Applications
Bis(pentafluorophenyl)(2,3,4,5-tetrafluorophenyl)borane has a wide range of applications in scientific research:
Chemistry: It is used as a Lewis acid catalyst in various organic synthesis reactions, including polymerization and hydroboration.
Biology: The compound is explored for its potential use in drug delivery systems due to its stability and reactivity.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent in cancer treatment.
Mechanism of Action
The mechanism of action of Bis(pentafluorophenyl)(2,3,4,5-tetrafluorophenyl)borane involves its strong Lewis acidity, which allows it to act as an electron pair acceptor. This property enables it to catalyze various chemical reactions by stabilizing reaction intermediates and facilitating bond formation. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and stability, similar to Bis(pentafluorophenyl)(2,3,4,5-tetrafluorophenyl)borane.
Bis(pentafluorophenyl)carbonate: Used in coupling reactions and has similar reactivity patterns.
Uniqueness
This compound stands out due to its unique combination of pentafluorophenyl and tetrafluorophenyl groups, which impart distinct electronic and steric properties. This makes it a versatile reagent in various chemical transformations and applications.
Properties
CAS No. |
916442-23-4 |
|---|---|
Molecular Formula |
C18HBF14 |
Molecular Weight |
494.0 g/mol |
IUPAC Name |
bis(2,3,4,5,6-pentafluorophenyl)-(2,3,4,5-tetrafluorophenyl)borane |
InChI |
InChI=1S/C18HBF14/c20-3-1-2(6(21)12(27)7(3)22)19(4-8(23)13(28)17(32)14(29)9(4)24)5-10(25)15(30)18(33)16(31)11(5)26/h1H |
InChI Key |
KWLRZDAAHJUNBR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



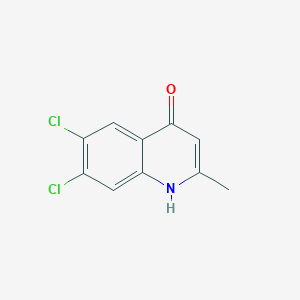
![3-[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]ethyl]-5-methoxy-1H-indole-2-carboxylic acid](/img/structure/B12622451.png)
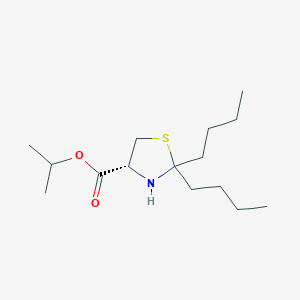
![5-{[3-(Thiophen-2-yl)prop-2-yn-1-yl]oxy}-1H-indole](/img/structure/B12622477.png)
![2-[5-(3-chlorophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoic acid](/img/structure/B12622481.png)
![4-[(2-Aminoethyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B12622482.png)
![2-[(1S,3R,3aR,6aS)-5-(2-methoxy-5-nitrophenyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12622483.png)
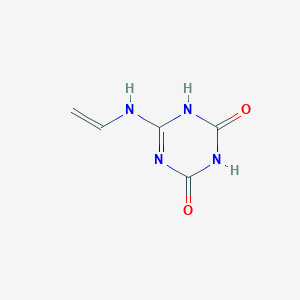
![2-Cyano-3-[4-(diphenylmethyl)phenyl]prop-2-enoic acid](/img/structure/B12622492.png)
![1-(4-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12622495.png)
![2-Iodo-N-methyl-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide](/img/structure/B12622496.png)

